tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate is a chemical compound with the molecular formula C12H19N3O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group, an aminomethyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate typically involves the reaction of 6-(aminomethyl)pyridine with tert-butyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 6-(aminomethyl)pyridine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl N-[6-(aminomethyl)pyridin-2-yl]carbamate.
Step 2: The intermediate is then reacted with N-methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[6-(aminomethyl)pyridin-2-yl]carbamate
- tert-Butyl N-[6-(aminomethyl)pyridin-2-yl]-N-ethylcarbamate
- tert-Butyl N-[6-(aminomethyl)pyridin-2-yl]-N-propylcarbamate
Uniqueness
tert-Butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylcarbamate group, in particular, differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its properties and applications will continue to uncover new possibilities for its use.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15(4)10-7-5-6-9(8-13)14-10/h5-7H,8,13H2,1-4H3 |
InChI Key |
VBNKFIQOVCFRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=N1)CN |
Origin of Product |
United States |
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